(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine

Catalog No.
S3259666
CAS No.
2248200-59-9
M.F
C10H14FNO
M. Wt
183.226
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine

CAS Number

2248200-59-9

Product Name

(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine

IUPAC Name

(2S)-2-(5-fluoro-2-methoxyphenyl)propan-1-amine

Molecular Formula

C10H14FNO

Molecular Weight

183.226

InChI

InChI=1S/C10H14FNO/c1-7(6-12)9-5-8(11)3-4-10(9)13-2/h3-5,7H,6,12H2,1-2H3/t7-/m1/s1

InChI Key

MMWQTPOCFQBEGL-SSDOTTSWSA-N

SMILES

CC(CN)C1=C(C=CC(=C1)F)OC

solubility

not available

(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine, also known as a chiral amine, is characterized by its unique structure that includes a propan-1-amine backbone and a substituted aromatic ring. The compound features a fluorine atom and a methoxy group on the phenyl ring, which contribute to its chemical properties and biological activity. The presence of the fluorine atom enhances lipophilicity, potentially influencing the compound's ability to cross biological membranes and interact with various targets in the body.

The chemical reactivity of (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The compound can undergo reduction to yield corresponding alcohols or amines, particularly when starting from the corresponding aldehyde or ketone.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides, which may enhance the compound's pharmacological properties.

Research indicates that (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine exhibits significant biological activity, particularly in the context of neuropharmacology. The compound has been studied for its potential as an inhibitor of certain enzymes, such as glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various neurological disorders. Its structural features suggest potential interactions with neurotransmitter systems, possibly influencing mood and cognitive functions.

The synthesis of (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine typically involves several steps:

  • Starting Material: The synthesis begins with 5-fluoro-2-methoxybenzaldehyde as a precursor.
  • Reduction: The aldehyde is reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Chiral Resolution: If a racemic mixture is obtained, it can be resolved into its enantiomers using chiral chromatography or enzymatic methods.
  • Final Amine Formation: The alcohol can be converted to the amine through reductive amination or other amination techniques.

Industrial methods may include continuous flow synthesis to enhance efficiency and scalability.

(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine has potential applications in:

  • Pharmaceutical Development: It may serve as a lead compound for developing new therapeutics targeting neurological disorders.
  • Chemical Research: Its unique structure makes it valuable for studying structure-activity relationships in medicinal chemistry.

Studies have indicated that (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine interacts with various biological targets. For instance, its role as an inhibitor of GSK-3β has been explored through cell-based assays and binding studies. These interactions are crucial for understanding its pharmacodynamics and potential therapeutic effects.

Similar Compounds

Several compounds share structural similarities with (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine, each exhibiting unique properties:

Compound NameStructure Features
(2S)-2-(4-Methoxypyridin-2-yl)propan-1-amineContains a pyridine ring; used for similar biological activities.
(S)-(-)-1-(4-Methoxyphenyl)ethylamineFeatures a methoxy-substituted phenyl group; studied for antidepressant effects.
5-Fluoro-N,N-dimethyltryptamineIndole derivative with fluorine; investigated for psychoactive properties.
(R)-N-(5-Fluoro-2-methoxyphenyl)propanamideAmide derivative; examined for anti-inflammatory effects.

The uniqueness of (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine lies in its specific combination of functional groups and stereochemistry, which may confer distinct pharmacological profiles compared to these similar compounds.

XLogP3

1.6

Dates

Last modified: 07-26-2023

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